(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
Overview
Description
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isocyanate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-(-)-1-(4-Bromophenyl)ethylamine
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: Several hours
The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to form the desired isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. The process is typically carried out in a continuous flow reactor to ensure better control over reaction parameters and to minimize the risks associated with handling phosgene.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates.
Substitution Reactions: The bromophenyl group can participate in substitution reactions, such as halogen exchange or coupling reactions.
Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Polar aprotic solvents like DCM, tetrahydrofuran (THF), and acetonitrile
Catalysts: Lewis acids or bases to facilitate the reaction
Major Products
Ureas: Formed by the reaction with primary or secondary amines
Carbamates: Formed by the reaction with alcohols
Thioureas: Formed by the reaction with thiols
Scientific Research Applications
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of chiral intermediates for pharmaceuticals.
Organic Synthesis: Employed as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. The bromophenyl group may also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl isocyanate: Lacks the chiral ethyl group, making it less selective in certain reactions.
1-(4-Bromophenyl)ethyl isocyanate: The racemic mixture of the compound, which does not exhibit the same level of stereoselectivity.
4-Bromophenyl carbamate: Contains a carbamate group instead of an isocyanate, leading to different reactivity and applications.
Uniqueness
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is unique due to its chiral nature, which allows for stereoselective reactions and the synthesis of enantiomerically pure compounds. This property is particularly valuable in the development of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
Properties
IUPAC Name |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVAGWOVWQDTAF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149552-52-3 | |
Record name | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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